molecular formula C22H29N5O2S B2431506 N-(6-((4-oxo-4-(4-phenethylpiperazin-1-yl)butyl)thio)pyridazin-3-yl)acetamide CAS No. 1105248-32-5

N-(6-((4-oxo-4-(4-phenethylpiperazin-1-yl)butyl)thio)pyridazin-3-yl)acetamide

Cat. No.: B2431506
CAS No.: 1105248-32-5
M. Wt: 427.57
InChI Key: HWYNRIOTEHRJQH-UHFFFAOYSA-N
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Description

N-(6-((4-oxo-4-(4-phenethylpiperazin-1-yl)butyl)thio)pyridazin-3-yl)acetamide is a chemical compound with potential therapeutic applications. It is characterized by its complex structure, which includes a pyridazinyl ring, a piperazinyl moiety, and a thioether linkage. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[6-[4-oxo-4-[4-(2-phenylethyl)piperazin-1-yl]butyl]sulfanylpyridazin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2S/c1-18(28)23-20-9-10-21(25-24-20)30-17-5-8-22(29)27-15-13-26(14-16-27)12-11-19-6-3-2-4-7-19/h2-4,6-7,9-10H,5,8,11-17H2,1H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYNRIOTEHRJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)SCCCC(=O)N2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((4-oxo-4-(4-phenethylpiperazin-1-yl)butyl)thio)pyridazin-3-yl)acetamide typically involves multi-step procedures. One common synthetic route includes the following steps:

    Formation of the pyridazinyl core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the thioether linkage: This step involves the reaction of a suitable thiol with the pyridazinyl core, often under basic conditions.

    Attachment of the piperazinyl moiety: The piperazinyl group is introduced through nucleophilic substitution reactions, typically using piperazine derivatives.

    Final acylation: The compound is completed by acylating the intermediate with acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-((4-oxo-4-(4-phenethylpiperazin-1-yl)butyl)thio)pyridazin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the piperazinyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazinyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(6-((4-oxo-4-(4-phenethylpiperazin-1-yl)butyl)thio)pyridazin-3-yl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-((4-oxo-4-(4-phenethylpiperazin-1-yl)butyl)thio)pyridazin-3-yl)acetamide is unique due to its specific structural features, such as the combination of a pyridazinyl ring and a piperazinyl moiety linked by a thioether. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Q & A

Q. What are the established synthetic routes for N-(6-((4-oxo-4-(4-phenethylpiperazin-1-yl)butyl)thio)pyridazin-3-yl)acetamide, and what key reaction parameters require optimization?

The synthesis involves multi-step reactions, typically starting with functionalization of the pyridazin-3-yl core followed by thioether formation and subsequent acylation. Key steps include:

  • Thiolation : Reaction of 6-mercaptopyridazine derivatives with 4-oxo-4-(4-phenethylpiperazin-1-yl)butyl halides under inert conditions.
  • Acylation : Introduction of the acetamide group via nucleophilic substitution or coupling reactions.
    Critical parameters to optimize include temperature (60–80°C for thiolation), solvent polarity (e.g., DMF for acylation), and reagent stoichiometry (1.2–1.5 equivalents of phenethylpiperazine derivatives). Monitoring via TLC and intermediate purification by column chromatography are essential to minimize byproducts .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how are they applied?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and purity. For example, the thioether proton resonates at δ 3.8–4.2 ppm, while the piperazine methylene groups appear as multiplets at δ 2.5–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 498.2345).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% for biological assays) .

Q. What preliminary biological screening approaches are recommended to assess its therapeutic potential?

  • Enzyme Inhibition Assays : Test against kinases or GPCRs (e.g., adenosine A2A_{2A} receptor) at 1–100 µM concentrations using fluorescence polarization or radiometric assays.
  • Cytotoxicity Screening : MTT assays on HEK-293 or HepG2 cells to determine IC50_{50} values.
  • Solubility and Stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation .

Advanced Research Questions

Q. How can researchers address conflicting spectroscopic data during structural elucidation?

  • 2D NMR Techniques : HSQC and HMBC resolve overlapping signals (e.g., distinguishing thioether vs. acetamide carbonyls).
  • X-ray Crystallography : Single-crystal analysis (using software like WinGX ) confirms bond angles and torsional strain in the phenethylpiperazine moiety.
  • Isotopic Labeling : 15^{15}N-labeled analogs clarify piperazine nitrogen environments in complex spectra .

Q. What strategies optimize reaction yields while minimizing byproduct formation in multi-step syntheses?

  • Stepwise Quenching : Isolate intermediates after each step (e.g., precipitate thiolated pyridazine before acylation).
  • Catalytic Optimization : Use Pd(OAc)2_2 (0.5–2 mol%) for coupling steps to reduce halide byproducts.
  • DoE (Design of Experiments) : Apply response surface methodology to balance temperature, solvent, and catalyst loading .

Q. How should researchers design dose-response studies to evaluate its enzyme inhibitory activity?

  • 8-Point Dilution Series : Test concentrations from 0.1 nM to 100 µM in triplicate.
  • Positive Controls : Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions.
  • Data Analysis : Fit curves using nonlinear regression (e.g., GraphPad Prism) and report Hill coefficients to assess cooperativity .

Q. What computational methods aid in predicting its binding interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina to model interactions with GPCRs or kinase ATP-binding pockets.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and ligand-protein hydrogen bonding.
  • QSAR Modeling : Corporate IC50_{50} data from analogs to predict activity against related targets .

Q. What analytical approaches are employed to study its stability under physiological conditions?

  • Forced Degradation Studies : Expose to oxidative (H2_2O2_2), acidic (0.1 N HCl), and basic (0.1 N NaOH) conditions at 37°C.
  • LC-MS/MS : Monitor degradation products (e.g., sulfoxide formation from thioether oxidation).
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks and compare HPLC profiles .

Q. How can crystallographic data (e.g., ORTEP) resolve ambiguities in molecular conformation?

  • ORTEP-III : Generate thermal ellipsoid plots to visualize bond distortions in the butyl-thio linkage.
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C-H···O bonds) influencing crystal packing.
  • Torsion Angle Libraries : Compare with Cambridge Structural Database entries to identify atypical conformers .

Q. What methodologies validate target engagement in cellular assays while excluding off-target effects?

  • CRISPR Knockout Models : Compare activity in wild-type vs. target gene-knockout cells.
  • CETSA (Cellular Thermal Shift Assay) : Measure protein thermal stability shifts post-treatment.
  • Photoaffinity Labeling : Use UV-activated probes to confirm direct binding in live cells .

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